4-(2-Chloro-phenyl)-6-fluoro-1H-quinazolin-2-one
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Overview
Description
4-(2-Chloro-phenyl)-6-fluoro-1H-quinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, substituted with a 2-chlorophenyl group at the 4-position and a fluorine atom at the 6-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-phenyl)-6-fluoro-1H-quinazolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and 6-fluoro-2-nitrobenzoic acid.
Condensation Reaction: The 2-chloroaniline undergoes a condensation reaction with 6-fluoro-2-nitrobenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the intermediate 2-chloro-6-fluoro-3-nitroquinazoline.
Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Cyclization: The resulting 2-chloro-6-fluoro-3-aminoquinazoline undergoes cyclization in the presence of a suitable base, such as sodium hydroxide (NaOH), to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-phenyl)-6-fluoro-1H-quinazolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Oxidation and Reduction: The quinazolinone core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted quinazolinones, biaryl derivatives, and other heterocyclic compounds.
Scientific Research Applications
4-(2-Chloro-phenyl)-6-fluoro-1H-quinazolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-phenyl)-6-fluoro-1H-quinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-phenyl)-1H-quinazolin-2-one: Lacks the fluorine substitution at the 6-position.
6-Fluoro-1H-quinazolin-2-one: Lacks the 2-chlorophenyl substitution at the 4-position.
4-Phenyl-6-fluoro-1H-quinazolin-2-one: Lacks the chlorine substitution at the 2-position of the phenyl group.
Uniqueness
4-(2-Chloro-phenyl)-6-fluoro-1H-quinazolin-2-one is unique due to the presence of both the 2-chlorophenyl and 6-fluoro substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s binding affinity to molecular targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-fluoro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-11-4-2-1-3-9(11)13-10-7-8(16)5-6-12(10)17-14(19)18-13/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPHASZODQRXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641106 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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